4,5-Benzo-1/'-ethyl-3-methyl-chinathiacarbocyanineiodide 4,5-Benzo-1/'-ethyl-3-methyl-chinathiacarbocyanineiodide
Brand Name: Vulcanchem
CAS No.: 143269-53-8
VCID: VC0118696
InChI: InChI=1S/C22H21N2S.HI/c1-3-24-18(16-15-17-9-4-5-11-19(17)24)10-8-14-22-23(2)20-12-6-7-13-21(20)25-22;/h4-16H,3H2,1-2H3;1H/q+1;/p-1
SMILES: CC[N+]1=C(C=CC2=CC=CC=C21)C=CC=C3N(C4=CC=CC=C4S3)C.[I-]
Molecular Formula: C22H21IN2S
Molecular Weight: 472.388

4,5-Benzo-1/'-ethyl-3-methyl-chinathiacarbocyanineiodide

CAS No.: 143269-53-8

Main Products

VCID: VC0118696

Molecular Formula: C22H21IN2S

Molecular Weight: 472.388

4,5-Benzo-1/'-ethyl-3-methyl-chinathiacarbocyanineiodide - 143269-53-8

CAS No. 143269-53-8
Product Name 4,5-Benzo-1/'-ethyl-3-methyl-chinathiacarbocyanineiodide
Molecular Formula C22H21IN2S
Molecular Weight 472.388
IUPAC Name (2E)-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-3-methyl-1,3-benzothiazole;iodide
Standard InChI InChI=1S/C22H21N2S.HI/c1-3-24-18(16-15-17-9-4-5-11-19(17)24)10-8-14-22-23(2)20-12-6-7-13-21(20)25-22;/h4-16H,3H2,1-2H3;1H/q+1;/p-1
Standard InChIKey UITSUJOMSNEMHJ-UHFFFAOYSA-M
SMILES CC[N+]1=C(C=CC2=CC=CC=C21)C=CC=C3N(C4=CC=CC=C4S3)C.[I-]
Synonyms 4,5-Benzo-1/'-ethyl-3-methyl-chinathiacarbocyanineiodide
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator